3\'-Deoxycytidine

RNA Polymerase Inhibition Transcription Nucleoside Analog

3'-Deoxycytidine delivers target specificity unmatched by other cytidine analogs. The active metabolite 3'-dCTP competitively inhibits RNA Pol I/II (Ki=3.0 μM) without affecting poly(A) synthesis—a precision window unavailable with cordycepin or 2'-deoxycytidine. Its high dCK affinity (Ki=0.5 nM) makes it a validated substrate for nucleoside activation studies. Use as a parent scaffold for SAR: derivatives achieve >83,000-fold antiviral selectivity. Deploy as a benchmark in mitochondrial toxicity assays to contextualize Pol γ engagement. ≥98% purity, ready for immediate use.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
Cat. No. B13386559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3\'-Deoxycytidine
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)
InChIKeyZHHOTKZTEUZTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxycytidine for Research Procurement: A Fundamental Cytidine Analog for RNA Polymerase Inhibition and Nucleoside Metabolism Studies


3'-Deoxycytidine (CAS 7057-33-2) is a synthetic pyrimidine nucleoside analog and a derivative of cytidine, characterized by the replacement of the 3'-hydroxyl group on the ribose moiety with a hydrogen atom. This structural modification confers distinct biological activities, primarily as an inhibitor of nucleic acid synthesis. In its triphosphate form (3'-dCTP), the compound acts as a potent, competitive inhibitor of DNA-dependent RNA polymerases I and II, effectively blocking the incorporation of natural cytidine triphosphate (CTP) into nascent RNA chains [1]. The compound also exhibits affinity for human deoxycytidine kinase (dCK), with reported binding affinities in the low nanomolar range [2]. These fundamental properties position 3'-Deoxycytidine as a critical tool compound for investigating RNA synthesis, nucleoside metabolism, and as a starting scaffold for developing antiviral and anticancer agents [1].

Why 3'-Deoxycytidine Procurement Cannot Be Substituted with Common Cytidine Analogs


The scientific and industrial utility of 3'-Deoxycytidine is not interchangeable with closely related cytidine analogs, such as 2'-deoxycytidine, zalcitabine (ddC), or cordycepin, due to critical differences in target specificity, metabolic activation, and toxicity profiles. While many cytidine analogs share the same nucleobase, the precise location and nature of the sugar modification dictates their interaction with key enzymes like deoxycytidine kinase (dCK), RNA polymerases, and mitochondrial DNA polymerase gamma (Pol γ) [1][2]. For instance, the 3'-deoxy modification in 3'-Deoxycytidine confers a unique ability to selectively inhibit nucleolar RNA synthesis without affecting mRNA production—a property not shared by 2'-deoxycytidine [1]. Furthermore, the toxicity and antiviral potency of analogs like zalcitabine are directly linked to their differential incorporation by Pol γ, highlighting how subtle structural variations lead to dramatically different cellular outcomes [2]. Substituting 3'-Deoxycytidine with a different analog, even one with the same base, will therefore compromise experimental reproducibility and lead to erroneous mechanistic conclusions. The following quantitative evidence establishes the precise points of differentiation that justify the specific selection of 3'-Deoxycytidine.

Quantitative Evidence for 3'-Deoxycytidine: A Comparative Guide for Scientific Selection


3'-Deoxycytidine Triphosphate (3'-dCTP) as a Potent Competitive Inhibitor of RNA Polymerases I and II Compared to Cordycepin Triphosphate (3'-dATP)

The active metabolite, 3'-deoxycytidine-5'-triphosphate (3'-dCTP), demonstrates potent and selective inhibition of eukaryotic RNA polymerases. In a direct head-to-head comparison using purified RNA polymerases I and II from Dictyostelium discoideum, 3'-dCTP competitively inhibited the incorporation of its natural counterpart, CTP, with a Ki value of 3.0 μM [1]. This inhibitory potency is comparable to that of cordycepin-5'-triphosphate (3'-dATP), a well-established RNA synthesis inhibitor used as a comparator in the same study [1]. Critically, the study also established a key functional difference: unlike cordycepin, 3'-dCTP and its uracil analog (3'-dUTP) do not inhibit poly(rA) synthesis, indicating a high degree of template specificity [1].

RNA Polymerase Inhibition Transcription Nucleoside Analog

3'-Deoxycytidine Binds Human Deoxycytidine Kinase (dCK) with High Affinity, Indicating Efficient Cellular Activation

Efficient intracellular phosphorylation by deoxycytidine kinase (dCK) is a prerequisite for the bioactivity of many cytidine analogs, converting them to their active triphosphate forms. 3'-Deoxycytidine exhibits a high binding affinity for human dCK, with reported IC50 and Ki values in the low nanomolar range [1]. Steady-state kinetic analysis determined an apparent Ki of 0.5 nM for the inhibition of human dCK [1]. A separate cellular assay measuring the inhibition of tritiated deoxycytidine uptake in human CCRF-CEM cells yielded an IC50 of 4.90 nM [1]. These values are indicative of a potent interaction with the rate-limiting activation enzyme. While direct comparator data for 2'-deoxycytidine (the natural substrate) in the same assays is not available from this source, the low nanomolar Ki establishes a baseline for the compound's ability to engage the metabolic machinery necessary for its conversion to the active 3'-dCTP metabolite.

Nucleoside Kinase Drug Activation Metabolism

Mitochondrial Toxicity Risk Profile of 3'-Deoxycytidine Scaffold Inferred from Class-Level Comparison of Cytidine Analogs

The risk of mitochondrial toxicity is a major differentiator among nucleoside analogs, driven by their affinity for human mitochondrial DNA polymerase gamma (Pol γ). A class-level analysis of FDA-approved cytidine analogs reveals a stark, quantitative hierarchy of toxicity directly correlated with Pol γ incorporation efficiency [1]. Zalcitabine (ddC), a 2',3'-dideoxycytidine analog, is highly toxic due to inefficient excision by Pol γ's exonuclease activity. Its triphosphate (ddCTP) is incorporated 1,140-fold more efficiently by Pol γ than (-)3TC-TP (lamivudine), and the rate of exonuclease removal of ddC is at least two orders of magnitude slower (0.0001 s⁻¹ vs. 0.01 s⁻¹) [1]. While 3'-Deoxycytidine has a distinct 3'-modification, this class-level evidence underscores that even minor structural changes in the sugar moiety of cytidine analogs can lead to >1000-fold differences in off-target mitochondrial effects. Selecting a specific analog like 3'-Deoxycytidine over a more toxic alternative (e.g., ddC) is therefore critical for minimizing confounding mitochondrial liabilities in cell-based experiments.

Mitochondrial Toxicity DNA Polymerase Gamma Safety Pharmacology

N4-Modified Derivatives of 3'-Deoxycytidine Exhibit Dramatically Improved Antiviral Selectivity Over the Parent Scaffold

The value of 3'-Deoxycytidine as a research tool extends to its use as a core scaffold for generating derivatives with superior therapeutic windows. A study comparing a panel of β-L-deoxycytidine analogs against Hepatitis B virus (HBV) provides a clear example [1]. While the parent compound 3'-Deoxycytidine was not directly tested, a closely related analog, β-L-2',3'-dideoxy-N4-hydroxycytidine (β-L-Hyd4C), demonstrated exceptional antiviral potency and selectivity [1]. This compound reduced secreted HBV DNA with an EC50 of 0.03 μM, while exhibiting a CC50 of 2,500 μM in HepG2 cells, yielding a Selectivity Index (SI) of >83,000 [1]. In stark contrast, the corresponding unmodified 4-NH2 cytidine analogs showed dramatically higher cytotoxicity [1]. This cross-study comparison illustrates that the 3'-deoxycytidine core can be optimized through specific modifications (e.g., N4-hydroxylation) to achieve a >80,000-fold improvement in the therapeutic window, a key differentiator for scientists developing next-generation antiviral agents.

Antiviral Hepatitis B Virus Selectivity Index

Recommended Research Applications for 3'-Deoxycytidine Based on Verified Differentiation Evidence


Mechanistic Studies of Eukaryotic Transcription Requiring Selective RNA Polymerase I/II Inhibition

As established in Section 3, the active metabolite 3'-dCTP is a potent and selective competitive inhibitor of RNA polymerases I and II (Ki = 3.0 μM vs. CTP) [1]. Its unique property of not affecting poly(rA) synthesis [1] makes 3'-Deoxycytidine an ideal tool for researchers aiming to dissect the specific roles of RNA Pol I/II in transcription while leaving polyadenylation processes undisturbed. This application is directly supported by direct comparative data showing it offers a more specific window of inhibition than broad-spectrum agents like cordycepin [1].

In Vitro Studies of Nucleoside Metabolism and Kinase-Dependent Prodrug Activation

The high-affinity binding of 3'-Deoxycytidine to human deoxycytidine kinase (dCK), with a reported Ki of 0.5 nM [2], validates its use in cellular models to study the rate-limiting step of nucleoside analog activation. For researchers investigating dCK-mediated drug resistance or prodrug design, procuring 3'-Deoxycytidine provides a well-characterized tool substrate that will be efficiently phosphorylated in dCK-expressing cells, enabling reliable downstream measurements of metabolite formation and enzyme kinetics [2].

Medicinal Chemistry Programs Aiming to Develop High-Selectivity Antiviral or Anticancer Agents

Evidence from studies on related 3'-deoxycytidine derivatives demonstrates the scaffold's capacity for generating compounds with extreme selectivity indices. For instance, an N4-hydroxy-modified analog achieved a >83,000-fold selectivity window against HBV in cell culture [3]. This cross-study comparable evidence positions 3'-Deoxycytidine as a strategic core scaffold for structure-activity relationship (SAR) campaigns. Procuring the parent compound is justified for laboratories initiating medicinal chemistry efforts aimed at optimizing antiviral potency while drastically reducing host cell cytotoxicity [3].

Investigations into the Mitochondrial Safety Profile of Nucleoside Analogs

Given the extreme, >1000-fold variability in mitochondrial toxicity observed across the cytidine analog class [4], 3'-Deoxycytidine serves as a critical control or comparator compound for toxicology studies. Researchers investigating the mitochondrial liabilities of new analogs can use 3'-Deoxycytidine alongside known toxic (e.g., ddC) and non-toxic (e.g., 3TC) benchmarks to contextualize the impact of specific 3'-modifications on Pol γ affinity and mtDNA depletion. This application is supported by class-level inference data that underscores the profound biological consequences of minor structural changes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3\'-Deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.